4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide
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Overview
Description
4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide is an organic compound with the molecular formula C17H17NO2S. This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide typically involves a multi-step process:
Friedel-Crafts Acylation: This step introduces the propyl group to the benzene ring. The reaction is carried out using an acyl chloride and a Lewis acid catalyst, such as aluminum chloride.
Naphthalene Attachment: The final step involves the attachment of the naphthalene moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Produces sulfonic acids.
Reduction: Yields amines.
Substitution: Results in various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in its antimicrobial action, where it inhibits bacterial enzymes.
Pathways Involved: The compound affects metabolic pathways by disrupting enzyme function, leading to the inhibition of bacterial growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 4-Methyl-N-(1-methyl-2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide
- 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
Uniqueness
4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide is unique due to its specific structural features, such as the naphthalene moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact differently with molecular targets compared to other sulfonamides .
Biological Activity
4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide, a compound with potential therapeutic applications, has garnered interest due to its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C18H23NO2S
- IUPAC Name : this compound
- CAS Number : 14493691
This sulfonamide derivative features a naphthalene moiety linked to a propyl group, which is significant for its biological activity.
The biological activity of sulfonamides, including the target compound, often involves interactions with various biomolecules. Notably, sulfonamides are known to inhibit carbonic anhydrase and other enzymes, leading to effects on metabolic pathways. The specific mechanisms for this compound are still under investigation but may include:
- Inhibition of Enzyme Activity : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic processes.
- Modulation of Ion Channels : Some studies suggest interactions with calcium channels, impacting cardiovascular functions.
Pharmacological Effects
Research indicates that sulfonamide derivatives can exhibit various pharmacological effects:
- Antimicrobial Activity : Sulfonamides are traditionally recognized for their antibacterial properties.
- Anticancer Potential : Emerging studies suggest that certain sulfonamide derivatives may have anticancer effects by targeting specific pathways in tumor cells.
- Cardiovascular Effects : Some sulfonamides have been shown to influence blood pressure and heart function.
In Vitro Studies
A study evaluated the effects of various benzene sulfonamides on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives significantly decreased perfusion pressure, suggesting cardiovascular implications:
Compound Name | Dose (nM) | Effect on Perfusion Pressure |
---|---|---|
Control (Krebs-Henseleit solution only) | - | Baseline |
4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene | 0.001 | Significant decrease |
Benzene sulfonamide | 0.001 | Moderate decrease |
The study concluded that the interaction of these compounds with calcium channels could explain the observed changes in perfusion pressure .
In Vivo Studies
Another research focused on the pharmacokinetics of this compound using computational models. The findings highlighted its potential for high permeability across biological membranes, which is crucial for therapeutic efficacy:
Parameter | Value |
---|---|
Absorption | High |
Distribution | Wide |
Metabolism | Moderate |
Excretion | Renal |
These results suggest favorable pharmacokinetic properties that support further development as a therapeutic agent .
Properties
CAS No. |
652155-30-1 |
---|---|
Molecular Formula |
C20H21NO2S |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
4-methyl-N-(1-naphthalen-2-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C20H21NO2S/c1-3-20(18-11-10-16-6-4-5-7-17(16)14-18)21-24(22,23)19-12-8-15(2)9-13-19/h4-14,20-21H,3H2,1-2H3 |
InChI Key |
VVGTVKCYNWXNSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=CC=CC=C2C=C1)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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